molecular formula C23H29NO6 B3405965 {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate CAS No. 1794841-15-8

{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate

Cat. No.: B3405965
CAS No.: 1794841-15-8
M. Wt: 415.5 g/mol
InChI Key: NZBFJUFHRZQTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both carbamoyl and methoxyphenyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of the core phenyl groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .

Properties

IUPAC Name

[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-4-28-20-11-10-17(14-21(20)29-5-2)12-13-24-22(25)16-30-23(26)15-18-8-6-7-9-19(18)27-3/h6-11,14H,4-5,12-13,15-16H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBFJUFHRZQTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)CC2=CC=CC=C2OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
Reactant of Route 3
Reactant of Route 3
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
Reactant of Route 4
Reactant of Route 4
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
Reactant of Route 5
Reactant of Route 5
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate
Reactant of Route 6
Reactant of Route 6
{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.